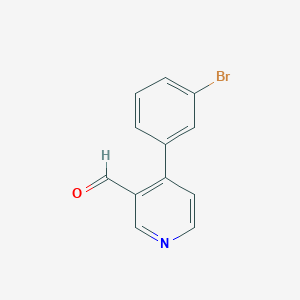

4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(3-bromophenyl)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrNO/c13-11-3-1-2-9(6-11)12-4-5-14-7-10(12)8-15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRKWGCMKURRWTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=C(C=NC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370835 | |

| Record name | 4-(3-Bromophenyl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

376646-64-9 | |

| Record name | 4-(3-Bromophenyl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 376646-64-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(3-bromophenyl)-3-pyridinecarboxaldehyde, a key building block in medicinal chemistry and organic synthesis. The document details its physicochemical properties, provides a robust, field-tested protocol for its synthesis via a Suzuki-Miyaura cross-coupling reaction, and offers a thorough analysis of its spectroscopic characterization. With the CAS Number 376646-64-9 , this guide serves as an essential resource for professionals engaged in the design and development of novel therapeutics and complex organic molecules.

Introduction: The Strategic Importance of Aryl-Substituted Pyridines

The pyridine scaffold is a privileged structure in drug discovery, present in numerous approved therapeutic agents. Its ability to act as a hydrogen bond acceptor and its bioisosteric relationship with phenyl rings make it a cornerstone of modern medicinal chemistry. The introduction of aryl substituents onto the pyridine core, particularly at the 4-position, allows for the precise modulation of a molecule's steric and electronic properties, profoundly influencing its interaction with biological targets. This compound, in particular, offers a unique combination of functionalities: a reactive aldehyde for further elaboration, a pyridine ring for core structural requirements, and a bromophenyl moiety that can serve as a handle for subsequent cross-coupling reactions or as a key pharmacophoric element. This trifecta of features makes it a highly valuable intermediate in the synthesis of compounds targeting a range of diseases, including cancer and infectious diseases.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 376646-64-9 | |

| Molecular Formula | C₁₂H₈BrNO | |

| Molecular Weight | 262.11 g/mol | |

| Appearance | Solid, typically a crystalline material. Color can range from light brown to yellow. | |

| Melting Point | 84-86 °C | |

| Boiling Point (Predicted) | 379.6 ± 32.0 °C at 760 mmHg | |

| Density (Predicted) | 1.490 ± 0.06 g/cm³ | |

| Solubility | Limited solubility in water; soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. | |

| pKa (Predicted) | 3.54 ± 0.18 |

Synthesis via Suzuki-Miyaura Cross-Coupling: A Validated Protocol

The construction of the C-C bond between the pyridine and phenyl rings is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely recognized for its functional group tolerance and reliability. The following protocol is a robust, self-validating system for the synthesis of this compound.

Reaction Principle

The Suzuki-Miyaura coupling involves a catalytic cycle comprising three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the desired biaryl product and regenerate the palladium(0) catalyst.

Experimental Workflow Diagram

Caption: Workflow for the Suzuki-Miyaura synthesis.

Detailed Step-by-Step Methodology

Materials:

-

4-Chloro-3-pyridinecarboxaldehyde (1.0 eq)

-

(3-Bromophenyl)boronic acid (1.2 eq)

-

Potassium carbonate (K₂CO₃) (3.0 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add 4-chloro-3-pyridinecarboxaldehyde, (3-bromophenyl)boronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio).

-

Bubble the inert gas through the stirred solution for 15-20 minutes to ensure the removal of dissolved oxygen.

-

Add the Pd(dppf)Cl₂ catalyst to the flask under a positive flow of the inert gas.

-

Heat the reaction mixture to 80-100 °C and stir vigorously.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash with water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford this compound as a solid.

Spectroscopic Characterization: A Self-Validating System

The identity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides key structural information. The aldehyde proton is expected to appear as a singlet in the downfield region, typically between δ 9.8 and 10.0 ppm. The aromatic protons of both the pyridine and bromophenyl rings will resonate in the range of δ 7.0-8.5 ppm, exhibiting characteristic splitting patterns based on their coupling with adjacent protons.

-

¹³C NMR: The carbon NMR spectrum will show a characteristic resonance for the aldehyde carbonyl carbon around δ 190-195 ppm. The aromatic carbons will appear in the δ 120-155 ppm region.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the key functional groups. A strong absorption band characteristic of the aldehyde C=O stretch is expected around 1700 cm⁻¹. Aromatic C=C and C-N stretching vibrations will be observed in the 1580-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. The mass spectrum will exhibit a characteristic isotopic pattern for bromine, with two major peaks for the molecular ion [M]⁺ and [M+2]⁺ with nearly equal intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.

Applications in Drug Discovery and Organic Synthesis

This compound is a versatile building block with significant potential in several areas of chemical research:

-

Medicinal Chemistry: The pyridine and bromophenyl moieties are common features in pharmacologically active molecules. The aldehyde group provides a convenient point for derivatization to build more complex structures for screening against various biological targets.

-

Organic Synthesis: As a bifunctional molecule, it can undergo a wide range of chemical transformations. The aldehyde can participate in reactions such as Wittig olefination, reductive amination, and condensation reactions. The bromo-substituent can be further functionalized through additional cross-coupling reactions, allowing for the synthesis of elaborate molecular architectures.

-

Material Science: The rigid, aromatic structure of this compound makes it a potential precursor for the synthesis of novel polymers and organic materials with interesting electronic and optical properties.

Conclusion

This compound is a valuable and versatile chemical intermediate. This guide has provided a comprehensive overview of its properties, a detailed and reliable protocol for its synthesis, and a framework for its thorough characterization. The information presented herein is intended to empower researchers and scientists in their efforts to leverage this important building block for the advancement of drug discovery and chemical synthesis.

An In-Depth Technical Guide to 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde, a heterocyclic aromatic aldehyde of interest in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its synthesis, characterization, and key physical attributes to facilitate its use in research and development.

Introduction

This compound, with the CAS Number 376646-64-9, is a bifunctional organic molecule featuring a pyridine ring substituted with a 3-bromophenyl group at the 4-position and a carboxaldehyde group at the 3-position.[1] This unique arrangement of functional groups makes it a valuable building block for the synthesis of more complex molecular architectures. The presence of the reactive aldehyde, the nucleophilic pyridine nitrogen, and the versatile bromophenyl moiety allows for a wide range of chemical transformations. Its structural motifs are found in various biologically active compounds, suggesting its potential as a key intermediate in the development of novel therapeutic agents and functional materials.[1]

Physicochemical Properties

The physical characteristics of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in various experimental settings.

| Property | Value | Source(s) |

| CAS Number | 376646-64-9 | [1] |

| Molecular Formula | C₁₂H₈BrNO | [1] |

| Molecular Weight | 262.1 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 84-86 °C | |

| Boiling Point (Predicted) | 379.6 ± 32.0 °C at 760 mmHg | |

| Density (Predicted) | 1.490 ± 0.06 g/cm³ | [1] |

| Solubility | Expected to be soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol; limited solubility in water. | [1] |

Molecular Structure and Spectroscopic Data

The structural elucidation of this compound is accomplished through various spectroscopic techniques. Below is a summary of expected and reported spectral data.

Chemical Structure

The molecule consists of a pyridine ring and a brominated benzene ring linked by a single carbon-carbon bond. The aldehyde group is attached to the pyridine ring ortho to the phenyl substituent.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton as a singlet in the downfield region, typically around δ 9.8-10.0 ppm. The aromatic protons on both the pyridine and bromophenyl rings will appear in the range of δ 7.0-8.5 ppm, exhibiting complex splitting patterns due to spin-spin coupling.[1]

-

¹³C NMR: The carbon NMR spectrum will display twelve distinct signals corresponding to the twelve carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is expected to have the most downfield chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands include:

-

A strong carbonyl (C=O) stretching vibration from the aldehyde group, anticipated around 1700 cm⁻¹.[1]

-

Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

-

Aromatic C=C and C=N stretching vibrations are expected in the 1400-1600 cm⁻¹ region.[1]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The presence of bromine, with its characteristic isotopic distribution (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), will result in two molecular ion peaks [M]⁺ and [M+2]⁺ of nearly equal intensity.

Synthesis and Purification

The synthesis of this compound can be achieved through several synthetic routes. A common and effective method is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely used due to its mild reaction conditions and tolerance of various functional groups.

Proposed Synthesis via Suzuki-Miyaura Coupling

A plausible synthetic route involves the palladium-catalyzed cross-coupling of a pyridine-based boronic acid or ester with a brominated aromatic partner, or vice versa. For instance, the coupling of 4-chloro-3-pyridinecarboxaldehyde with (3-bromophenyl)boronic acid represents a viable strategy.

References

Section 1: Molecular Profile and Physicochemical Properties

An In-depth Technical Guide to 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document delves into its core physicochemical properties, structural characteristics, synthetic pathways, and practical applications, grounding all information in established scientific principles and methodologies.

This compound is an organic compound featuring a pyridine ring substituted at the 4-position with a 3-bromophenyl group and an aldehyde functional group at the 3-position.[1] This unique arrangement of a biaryl system with a reactive aldehyde handle makes it a valuable intermediate for constructing more complex molecular architectures.[1]

The fundamental properties of this compound are summarized below, providing the essential data required for experimental design and execution.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₈BrNO | [1][2] |

| Molecular Weight | 262.11 g/mol | [2] |

| CAS Number | 376646-64-9 | [1][2] |

| Melting Point | 84-86 °C | [2] |

| Predicted Density | 1.490 ± 0.06 g/cm³ | [1] |

| Appearance | Solid (at room temperature) | [2] |

| Solubility | Limited water solubility; soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. | [1] |

| IUPAC Name | 4-(3-bromophenyl)pyridine-3-carbaldehyde | [1] |

Section 2: Spectroscopic and Structural Elucidation

Confirming the identity and purity of this compound is paramount. Standard spectroscopic techniques provide a definitive structural fingerprint.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy is a primary tool for structural confirmation. The aldehyde proton is highly deshielded by the anisotropic effect of the carbonyl group and its direct attachment to the aromatic pyridine ring, resulting in a characteristic singlet signal in the downfield region of the spectrum, typically around δ 9.8-10.0 ppm.[1] The aromatic protons on both the pyridine and bromophenyl rings produce a complex series of multiplets in the δ 7.0-8.5 ppm range, with coupling patterns that can be used to confirm the substitution pattern.[1]

-

Infrared (IR) Spectroscopy : IR analysis reveals the presence of key functional groups. A strong, sharp absorption band around 1700 cm⁻¹ is indicative of the C=O stretch of the aromatic aldehyde.[1] Vibrations corresponding to the aromatic C=C and C=N bonds of the pyridine and phenyl rings are observed in the 1580-1600 cm⁻¹ region.[1]

-

Mass Spectrometry (MS) : Electron impact mass spectrometry (EI-MS) would show a molecular ion peak (M⁺) corresponding to the molecular weight, along with characteristic fragmentation patterns, including the loss of the aldehyde group (-CHO) and bromine.

Section 3: Synthesis and Mechanistic Considerations

The construction of the biaryl C-C bond between the pyridine and phenyl rings is the key challenge in synthesizing this molecule. The Suzuki-Miyaura cross-coupling reaction is the most prevalent and efficient method for this transformation, valued for its high functional group tolerance and generally high yields.

A logical and field-proven synthetic route involves the palladium-catalyzed coupling of a pyridine precursor with a boronic acid derivative.

Caption: Proposed Suzuki-Miyaura synthesis workflow.

Causality of Experimental Choices:

-

Palladium Catalyst: A palladium(0) source like Pd(PPh₃)₄ is chosen for its reliability in executing the catalytic cycle (oxidative addition, transmetalation, reductive elimination).

-

Base: An aqueous base is essential for the transmetalation step, activating the boronic acid for transfer to the palladium center.

-

Solvent System: A solvent like toluene or dioxane is used to solubilize the organic reactants while allowing for the use of an aqueous base, creating a biphasic system that facilitates the reaction.

Section 4: Applications in Research and Development

The true value of this compound lies in its utility as a versatile synthetic intermediate.[1] The aldehyde group serves as a reactive handle for a multitude of chemical transformations, while the bromophenyl moiety offers a site for further cross-coupling reactions, allowing for the rapid generation of diverse chemical libraries.

Key Application Areas:

-

Medicinal Chemistry: Pyridine-based scaffolds are prevalent in numerous approved drugs. This compound serves as a starting point for synthesizing potential inhibitors for various biological targets, including those related to cancer and infectious diseases.[1][3] The aldehyde can be converted into amines, amides, and other functional groups crucial for receptor binding.

-

Material Science: The rigid biaryl structure can be incorporated into polymers or organic light-emitting diode (OLED) materials, where its electronic and optical properties can be fine-tuned through further derivatization.[1]

-

Organic Synthesis: It is a building block for creating more elaborate heterocyclic systems.[1]

Caption: Versatility of the aldehyde functional group.

Section 5: Experimental Protocols

The following protocols are provided as validated, reproducible methods for common transformations involving this compound.

Protocol 1: Reductive Amination to Synthesize a Secondary Amine

This protocol describes the conversion of the aldehyde to a secondary amine using a primary amine and a mild reducing agent.

-

Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a suitable solvent (e.g., Dichloromethane or Methanol) to a concentration of 0.1 M.

-

Imine Formation: Add the desired primary amine (1.1 eq) to the solution. If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.2 eq) to liberate the free amine.

-

Stirring: Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the flask. This reagent is selective for the imine in the presence of the unreacted aldehyde and is tolerant of mildly acidic conditions.

-

Reaction: Continue stirring the reaction at room temperature for 12-24 hours until the starting material is consumed (as monitored by TLC).

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with an organic solvent like Dichloromethane or Ethyl Acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product should be purified by flash column chromatography.

Protocol 2: Purification by Flash Column Chromatography

This protocol provides a self-validating system for isolating the desired product from the reaction mixture.

-

Column Packing: Select an appropriately sized column and pack it with silica gel as a slurry in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

-

Sample Loading: Adsorb the crude product from the previous step onto a small amount of silica gel and load it carefully onto the top of the packed column.

-

Elution: Begin eluting the column with the low-polarity mobile phase.

-

Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of Ethyl Acetate. The optimal gradient will depend on the polarity of the product but a typical gradient might run from 5% to 50% Ethyl Acetate in Hexane.

-

Fraction Collection: Collect fractions and analyze them by TLC, staining with an appropriate visualization agent (e.g., potassium permanganate or UV light).

-

Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified compound.

Section 6: Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are essential.

-

Hazard Classification: This compound is classified as an irritant.[2] Similar aromatic aldehydes may cause skin and eye burns and may cause an allergic skin reaction.[4]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves, when handling this compound.[4][5]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[4][5] Keep away from heat, sparks, and open flames.[4]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4] For long-term stability, storage under an inert atmosphere (e.g., Nitrogen or Argon) may be beneficial to prevent oxidation of the aldehyde group.

Section 7: Conclusion

This compound is a high-value chemical intermediate with significant potential in drug discovery, material science, and synthetic chemistry. Its well-defined structure, characterized by a molecular weight of 262.11 g/mol , and the presence of two distinct, reactive sites—the aldehyde and the bromo-aryl group—provide chemists with a powerful and versatile platform for molecular innovation. The robust synthetic and derivatization protocols outlined in this guide offer a solid foundation for its effective use in research and development settings.

References

solubility of 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde in organic solvents

An In-depth Technical Guide to the Solubility of 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in medicinal chemistry and organic synthesis.[1] Understanding the solubility of this compound is paramount for its effective use in reaction chemistry, purification, and formulation development. This document delineates the theoretical principles governing its solubility, presents its expected solubility profile in various organic solvents, and furnishes a detailed experimental protocol for empirical determination. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize processes involving this versatile molecule.

Introduction: The Significance of this compound

This compound is a bi-aryl organic compound featuring a pyridine ring substituted with a bromophenyl group at the 4-position and an aldehyde functional group at the 3-position.[1] Its molecular structure offers a unique combination of functionalities, making it a valuable building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals targeting cancer and infectious diseases.[1]

The successful application of this intermediate in any synthetic or formulation workflow is fundamentally dependent on its solubility. Proper solvent selection impacts reaction kinetics, yield, purification efficiency (e.g., in crystallization and chromatography), and the ability to formulate for biological screening. This guide provides the foundational knowledge required to make informed decisions regarding solvent systems for this compound.

Physicochemical & Structural Properties

The solubility of a compound is intrinsically linked to its physical and chemical properties. The key physicochemical parameters for this compound are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₈BrNO | [1][2][3] |

| Molecular Weight | ~262.1 g/mol | [1][2][3] |

| Appearance | Solid at room temperature, often a crystalline material described as light brown to yellow. | [1] |

| Melting Point | 84-86 °C | [1][2][3] |

| Boiling Point | ~379.6 °C (Predicted) | [1][2] |

| Density | ~1.490 g/cm³ (Predicted) | [1][2] |

| pKa | ~3.54 (Predicted) | [2][4] |

| log P | 3.32 (Predicted) | [1] |

Structural Analysis and Intermolecular Forces

The molecule's structure dictates its interaction with solvent molecules.

Caption: Molecular structure of this compound.

-

Polar Moieties : The pyridine nitrogen atom and the carbonyl group (C=O) of the aldehyde are polar, capable of engaging in dipole-dipole interactions and acting as hydrogen bond acceptors.

-

Nonpolar Regions : The two aromatic rings (bromophenyl and pyridine) constitute a large, nonpolar surface area, predisposing the molecule to London dispersion forces.

-

Lipophilicity : The predicted octanol-water partition coefficient (log P) of 3.32 indicates moderate lipophilicity, suggesting a preference for organic environments over aqueous ones.[1]

Theoretical Framework: "Like Dissolves Like"

The principle of "like dissolves like" is the cornerstone for predicting solubility.[5][6][7] It posits that substances with similar polarities and intermolecular forces are more likely to be miscible.

-

Polar Solvents (e.g., Methanol, Ethanol) : These solvents can interact with the polar aldehyde and pyridine groups. Protic polar solvents can also hydrogen-bond with the nitrogen and oxygen atoms.

-

Aprotic Polar Solvents (e.g., Dichloromethane, Ethyl Acetate) : These solvents can effectively solvate the molecule via dipole-dipole interactions without the complexities of hydrogen bonding.

-

Nonpolar Solvents (e.g., Hexane, Toluene) : These solvents will primarily interact with the large aromatic portions of the molecule through London dispersion forces.

Given the molecule's mixed polarity, it is expected to exhibit favorable solubility in a range of polar aprotic and moderately polar protic solvents, with limited solubility in highly nonpolar or highly polar (aqueous) solvents.

Qualitative Solubility Profile

While quantitative data is scarce in public literature, a qualitative assessment based on structural analogs and chemical principles can be made. The compound is expected to be soluble in several common organic solvents.[1]

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Halogenated | Dichloromethane (DCM), Chloroform | Soluble | The polarity is well-matched to engage in dipole-dipole interactions with the solute. |

| Esters | Ethyl Acetate (EtOAc) | Soluble | A moderately polar aprotic solvent capable of solvating both polar and nonpolar regions of the molecule. |

| Alcohols | Methanol (MeOH), Ethanol (EtOH) | Soluble | Polar protic solvents that can interact with the polar functional groups. Solubility may decrease with longer alkyl chains (e.g., butanol). |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderately Soluble | Lower polarity than esters and alcohols, but still capable of solvating the molecule. |

| Aromatic | Toluene, Benzene | Slightly to Moderately Soluble | Primarily interacts via dispersion forces with the aromatic rings. |

| Highly Nonpolar | Hexane, Heptane | Slightly Soluble to Insoluble | Insufficient polarity to effectively solvate the polar pyridine and aldehyde groups. |

| Aqueous | Water | Limited to Insoluble | The large, hydrophobic bromophenyl group significantly limits water solubility.[1] |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is a reliable and widely accepted technique.[5]

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.1 mg)

-

Scintillation vials or test tubes with screw caps

-

Thermostatic shaker bath or incubator

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Step-by-Step Methodology

Caption: Workflow for experimental solubility determination via the shake-flask method.

-

Preparation : Add an excess amount of solid this compound to a vial containing a known volume of the chosen solvent (e.g., 5 mL). The key is to ensure undissolved solid remains after equilibration, confirming saturation.

-

Equilibration : Seal the vials tightly and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Shake the vials for a sufficient period (typically 24-72 hours) to ensure the solution reaches equilibrium.[5]

-

Phase Separation : After equilibration, allow the vials to stand undisturbed at the same constant temperature until the excess solid has settled, leaving a clear supernatant.

-

Sampling : Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any suspended microcrystals. This step is critical to prevent overestimation of solubility.

-

Dilution : Accurately dilute the filtered sample with a known volume of the same solvent to bring its concentration within the linear range of the analytical instrument.

-

Quantification : Analyze the concentration of the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer.

-

Calculation : Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Self-Validating System & Trustworthiness

-

Visual Confirmation : Always visually inspect for undissolved solid before sampling to confirm saturation.

-

Time to Equilibrium : Run a preliminary experiment with samples taken at different time points (e.g., 24, 48, 72 hours) to confirm that the measured concentration no longer changes, verifying that equilibrium has been reached.

-

Reproducibility : Perform each measurement in triplicate to ensure the precision and reliability of the results.

Safety Precautions

-

Handle this compound in a well-ventilated area or fume hood.[8][9]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8][10]

-

Consult the Safety Data Sheet (SDS) for the specific compound and all solvents used before beginning work.[8][9][10]

Conclusion

This compound is a moderately lipophilic compound with both polar and nonpolar structural features. This duality governs its solubility, making it readily soluble in common polar aprotic solvents like dichloromethane and ethyl acetate, as well as polar protic solvents like methanol. Its solubility is limited in highly nonpolar (hexane) and highly polar (water) media. For precise quantitative applications, the experimental protocol detailed in this guide provides a robust framework for determining its solubility in any solvent system of interest, enabling the optimization of its use in research and development.

References

- 1. Buy this compound | 376646-64-9 [smolecule.com]

- 2. This compound | 376646-64-9 [m.chemicalbook.com]

- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 4. This compound | 376646-64-9 [chemicalbook.com]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.ws [chem.ws]

- 7. Khan Academy [khanacademy.org]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde melting point and boiling point.

An In-depth Technical Guide to the Physicochemical Properties of 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the physicochemical properties of this compound, with a specific focus on its melting and boiling points. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical basis, experimental determination, and critical considerations for handling and characterizing this biaryl compound.

Introduction: The Significance of this compound

This compound (C₁₂H₈BrNO) is a biaryl organic compound featuring a pyridine ring substituted with a 3-bromophenyl group at the 4-position and an aldehyde functional group at the 3-position.[1] Its molecular structure, combining a versatile aldehyde handle with the rigid framework of two aromatic rings, makes it a valuable building block in medicinal chemistry and materials science.[1] The aldehyde group serves as a key intermediate for constructing more complex molecules through reactions like nucleophilic additions and condensations, while the bromophenyl and pyridine moieties can modulate biological activity and material properties.[1]

Accurate determination of its physical properties, such as melting and boiling points, is fundamental for its purification, identification, and application in further synthetic endeavors.

Physicochemical Properties

The key thermal properties for this compound are summarized below. It is critical to note that while the melting point has been determined experimentally, the boiling point is a predicted value due to the compound's high molecular weight and thermal liability.

| Property | Value | Source |

| Molecular Formula | C₁₂H₈BrNO | [1] |

| Molecular Weight | 262.11 g/mol | [1][2] |

| Melting Point | 84-86 °C | [1][2] |

| Predicted Boiling Point | 379.6 °C at 760 mmHg | [1] |

The melting point of a crystalline solid provides a crucial indicator of its purity. Pure compounds typically exhibit a sharp melting range of 0.5-1.5 °C.[3] Impurities disrupt the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[3] The experimental value of 84-86 °C is consistent with similar brominated pyridinecarboxaldehyde derivatives.[1]

The high predicted boiling point is a consequence of the molecule's significant molecular weight and the strong intermolecular forces, including dipole-dipole interactions and potential π-π stacking between the aromatic rings.[4][5]

Synthesis and Purification: A Prerequisite for Accurate Measurement

To experimentally verify the physicochemical properties, a pure sample of the target compound is essential. The most logical and widely applied method for synthesizing 4-arylpyridines is the Suzuki-Miyaura cross-coupling reaction.[6][7]

Proposed Synthesis via Suzuki-Miyaura Coupling

This reaction creates the pivotal C-C bond between the pyridine and phenyl rings using a palladium catalyst.

Reaction Scheme: (3-Bromophenyl)boronic acid + 4-Chloro-3-pyridinecarboxaldehyde → this compound

The choice of a palladium catalyst and ligand is crucial for achieving high yields and suppressing side reactions, such as the formation of phenylated impurities derived from phosphorus ligands.[8] A system like Pd(OAc)₂ with a suitable phosphine ligand is often effective for coupling heteroaryl halides.[9]

Caption: Suzuki-Miyaura synthesis workflow.

Purification Protocols

Purification is a critical, non-negotiable step. The presence of unreacted starting materials, catalyst residues, or side products will invalidate any subsequent physical property measurements.

Protocol 1: Column Chromatography This is the primary method for separating the desired product from reaction impurities.

-

Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

-

Column Packing: Pack a glass column with silica gel using a suitable non-polar solvent (e.g., hexane).

-

Loading: Carefully load the adsorbed crude product onto the top of the silica bed.

-

Elution: Begin elution with a low-polarity solvent system (e.g., 9:1 Hexane:Ethyl Acetate). Gradually increase the polarity of the eluent to move the desired compound down the column. Aldehydes are moderately polar; the product should elute after non-polar impurities but before highly polar ones.[10]

-

Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization For final polishing, recrystallization can be employed to obtain a highly crystalline, pure solid.

-

Solvent Selection: Identify a solvent system in which the compound is sparingly soluble at room temperature but highly soluble when hot (e.g., isopropanol, ethanol/water).

-

Dissolution: Dissolve the chromatographed product in the minimum amount of boiling solvent.

-

Cooling: Allow the solution to cool slowly and undisturbed to room temperature, then in an ice bath to promote crystal formation.

-

Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

-

Drying: Dry the crystals under vacuum to remove all residual solvent.

Experimental Determination of Physical Properties

With a verified pure sample, the melting and boiling points can be accurately determined.

Melting Point Determination Protocol

This procedure uses a standard melting point apparatus (e.g., Mel-Temp).[3]

-

Sample Preparation: Place a small amount of the dry, crystalline product on a watch glass and crush it into a fine powder.[11]

-

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small sample. Tap the closed end on a hard surface to pack the sample down to a height of 2-3 mm.[3][12]

-

Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.[12]

-

Rapid Determination (Optional): First, heat the sample rapidly (10-20 °C/min) to find an approximate melting range. Allow the apparatus to cool.[3]

-

Accurate Determination: Using a fresh sample, heat the block to about 20 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C per minute.[3][12]

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is the range T1-T2.[11][12] A pure sample should have a range of ≤ 1.5 °C.

Boiling Point Determination (Thiele Tube Method)

Direct distillation at atmospheric pressure is inadvisable due to the high predicted boiling point, which risks thermal decomposition. A microscale method using a Thiele tube is more appropriate for estimating the boiling point.[13]

-

Sample Preparation: Add approximately 0.5 mL of the compound to a small test tube (e.g., a Durham tube).

-

Capillary Insertion: Place a standard melting point capillary tube, sealed end up, into the liquid in the test tube.[13]

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Heating: Suspend the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil). Heat the side arm of the Thiele tube gently with a microburner.[13]

-

Observation: As the temperature rises, air trapped in the inverted capillary will bubble out. Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tip. This indicates the temperature is just above the boiling point.[13]

-

Data Recording: Remove the heat source. The stream of bubbles will slow and stop. The moment the liquid is drawn back into the capillary tube, the vapor pressure of the sample equals the atmospheric pressure. The temperature at this exact moment is the boiling point.[4][13]

Caption: Workflow for validation of physical properties.

Structural Characterization

Before any property determination, the chemical identity of the synthesized material must be unequivocally confirmed.

-

¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the aldehyde proton (a singlet typically between 9.8-10.0 ppm) and a complex pattern of aromatic protons for the pyridine and bromophenyl rings (typically between 7.0-8.5 ppm).[1]

-

¹³C NMR Spectroscopy: The carbon spectrum will confirm the number of unique carbon environments, including the distinct signal for the aldehyde carbonyl carbon (around 180-190 ppm).

-

Mass Spectrometry (MS): This analysis will confirm the molecular weight of the compound (262.11 g/mol ). High-resolution mass spectrometry (HRMS) can verify the exact molecular formula, C₁₂H₈BrNO.[14]

-

Infrared (IR) Spectroscopy: The IR spectrum should display a strong characteristic absorption band for the aldehyde C=O stretch (typically around 1700 cm⁻¹).

Safety and Handling

Brominated aromatic compounds and aldehydes require careful handling in a laboratory setting.[15][16]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[15][16]

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[15][16]

-

Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from heat and direct sunlight.[15]

-

Incompatibilities: Avoid contact with strong oxidizing agents, bases, and reducing agents.[15]

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Contaminated materials should be treated as hazardous waste.[15]

Conclusion

The melting point of this compound is experimentally determined to be in the range of 84-86 °C, a key parameter indicative of its purity. Its high predicted boiling point of ~380 °C necessitates specialized microscale techniques for experimental verification to prevent thermal degradation. This guide provides the essential protocols for the synthesis, purification, and rigorous characterization required to validate these fundamental physicochemical properties, ensuring data integrity for researchers in synthetic chemistry and drug discovery.

References

- 1. Buy this compound | 376646-64-9 [smolecule.com]

- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 4. Video: Boiling Points - Concept [jove.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. tcichemicals.com [tcichemicals.com]

- 8. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. byjus.com [byjus.com]

- 12. m.youtube.com [m.youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. mdpi.com [mdpi.com]

- 15. benchchem.com [benchchem.com]

- 16. oxfordlabfinechem.com [oxfordlabfinechem.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde

Abstract

This guide provides a comprehensive analysis and detailed prediction of the proton nuclear magnetic resonance (¹H NMR) spectrum for the heteroaromatic compound 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde. As a molecule incorporating a pyridine ring, a brominated phenyl ring, and an aldehyde functional group, its structure presents a unique combination of electronic and steric influences that are reflected in its NMR spectrum.[1] This document serves as a predictive framework for researchers, detailing the theoretical basis for the chemical shifts and coupling patterns, a step-by-step protocol for experimental acquisition, and an in-depth interpretation of the expected spectral data. The methodologies and principles discussed herein are grounded in established NMR theory and are designed to provide a robust guide for the structural elucidation of this and similar biaryl compounds.[2]

Introduction: Structural and Chemical Context

This compound (C₁₂H₈BrNO) is a valuable building block in medicinal chemistry and organic synthesis.[1] Its constituent parts—a pyridine ring, known for its presence in numerous bioactive molecules, a bromophenyl group that allows for further functionalization via cross-coupling reactions, and a versatile aldehyde group—make it a key intermediate for creating complex molecular architectures.[1]

Accurate structural verification is paramount in drug development and chemical research. ¹H NMR spectroscopy is one of the most powerful tools for this purpose, providing detailed information about the electronic environment and connectivity of protons within a molecule.[3] This guide will deconstruct the predicted ¹H NMR spectrum of this molecule, offering a deep dive into the causal factors that determine its appearance.

Molecular Structure and Predicted Proton Environments

The key to interpreting the ¹H NMR spectrum lies in understanding the molecule's structure and the unique electronic environment of each proton. Due to steric hindrance between the ortho protons of the two rings, it is anticipated that the pyridine and bromophenyl rings are not coplanar. This twisted conformation is critical as it influences through-space effects, which can impact the chemical shifts of nearby protons.[4][5]

The diagram below illustrates the molecular structure with a systematic numbering scheme for the protons, which will be used throughout this guide.

References

- 1. Buy this compound | 376646-64-9 [smolecule.com]

- 2. 1H/13C chemical shift calculations for biaryls: DFT approaches to geometry optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Intramolecular through-space NMR spectroscopic effect of steric compression on 1H NMR spectroscopy - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Infrared Spectroscopy of 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde

Abstract

This technical guide provides a comprehensive examination of the Fourier-Transform Infrared (FTIR) spectroscopy of 4-(3-Bromophenyl)-3-pyridinecarboxaldehyde, a compound of interest in medicinal chemistry and organic synthesis.[1] This document delineates the structural components of the molecule, predicts its characteristic infrared absorption frequencies, and offers detailed, field-proven protocols for sample analysis using both Potassium Bromide (KBr) pellet and Attenuated Total Reflectance (ATR) techniques. The causality behind experimental choices is explained to ensure methodological robustness. This guide is intended to serve as an authoritative resource for researchers, enabling accurate spectral acquisition and interpretation for quality control, structural elucidation, and reaction monitoring.

Introduction: The Significance of Vibrational Spectroscopy for Heterocyclic Aldehydes

This compound is a multi-functional organic molecule featuring a pyridine ring, a bromophenyl substituent, and an aldehyde group.[1] Its molecular formula is C₁₂H₈BrNO.[1][2] The unique arrangement of these functional groups makes it a valuable building block in the synthesis of complex pharmaceutical compounds and novel materials.[1]

Infrared (IR) spectroscopy is an indispensable, non-destructive analytical technique for the structural characterization of such molecules.[3] It probes the vibrational modes of chemical bonds, providing a unique "molecular fingerprint." For a compound like this compound, IR spectroscopy is critical for:

-

Confirming the presence of key functional groups: Verifying the integrity of the aldehyde, pyridine, and bromophenyl moieties.

-

Structural Elucidation: Distinguishing between isomers and confirming the substitution pattern on the aromatic rings.[1]

-

Quality Control: Assessing the purity of synthesized batches and identifying potential impurities or starting materials.

-

Reaction Monitoring: Tracking the conversion of the aldehyde group in subsequent synthetic steps.

This guide is structured to provide both the theoretical foundation and the practical steps necessary for obtaining and interpreting a high-quality IR spectrum of the title compound.

Molecular Structure and Predicted Vibrational Modes

The structure of this compound dictates its IR spectrum. The molecule is comprised of three key structural components, each with characteristic vibrational frequencies.

| Functional Group | Predicted Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aldehyde (-CHO) | C=O Stretch (conjugated) | 1710 - 1685 | Strong |

| C-H Stretch (aldehyde) | 2850 - 2800 and 2750 - 2700 | Medium-Weak | |

| Pyridine Ring | C=C and C=N Ring Stretching | 1600 - 1430 | Medium-Strong |

| C-H Bending (in-plane) | 1300 - 1000 | Variable | |

| C-H Bending (out-of-plane) | 900 - 690 | Strong | |

| Bromophenyl Ring | C-Br Stretch | 680 - 515 | Medium-Strong |

| Aromatic C=C Stretching | 1600 - 1450 | Medium | |

| Aromatic C-H Stretching | 3100 - 3000 | Medium-Weak | |

| C-H Bending (out-of-plane) | 900 - 800 | Strong |

Table 1: Predicted IR Absorption Frequencies for this compound.

Expert Insights: The conjugation of the aldehyde's carbonyl group with the pyridine ring is expected to lower its stretching frequency from the typical ~1730 cm⁻¹ for saturated aldehydes to the 1710-1685 cm⁻¹ range.[4][5] The presence of two distinct C-H stretching bands for the aldehyde proton is a highly diagnostic feature that helps differentiate it from ketones.[4][6][7] The out-of-plane C-H bending bands are particularly useful for confirming the substitution patterns on both the pyridine and phenyl rings.

Experimental Protocols: Acquiring a High-Fidelity Spectrum

The choice of sampling technique is paramount for obtaining a reliable IR spectrum of a solid sample. We will detail two common and robust methods: the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR).

Method 1: The KBr Pellet Transmission Method

This classic technique involves dispersing the solid sample within an IR-transparent matrix, typically potassium bromide (KBr), and pressing it into a thin, transparent pellet.[8][9][10] This method is valued for producing high-quality spectra with sharp resolution but requires careful sample preparation to avoid artifacts.[10]

Causality Behind the Method: KBr is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and becomes plastic under pressure, forming a clear disc that allows the IR beam to pass through the sample.[10][11]

Step-by-Step Protocol:

-

Material Preparation:

-

Dry spectroscopic grade KBr powder in an oven at ~110°C for a minimum of 2-3 hours to eliminate absorbed moisture, which can cause broad O-H absorption bands around 3400 cm⁻¹.[12] Store the dried KBr in a desiccator.

-

Ensure the this compound sample is dry and free of solvent.

-

-

Sample Grinding and Mixing:

-

Weigh approximately 1-2 mg of the sample and 200-250 mg of the dried KBr.[10][12] The sample-to-KBr ratio should be between 0.1% and 1.0%.[11][12]

-

Using a clean and dry agate mortar and pestle, gently grind the KBr to a fine powder.

-

Add the sample to the mortar and continue to grind the mixture until it is a homogenous, fine powder. Thorough mixing is crucial for a uniform pellet and a high-quality spectrum.[12]

-

-

Pellet Pressing:

-

Transfer the powder mixture into a pellet-forming die.

-

Place the die under a hydraulic press and apply a pressure of 8-10 tons for several minutes.[9][11][12] Applying a vacuum during pressing can help remove trapped air and moisture, resulting in a more transparent pellet.[11][12]

-

Carefully release the pressure and extract the die. The resulting pellet should be thin and transparent.

-

-

Spectral Acquisition:

-

Acquire a background spectrum of the empty spectrometer sample compartment. This allows the instrument to subtract absorptions from atmospheric CO₂ and water vapor.[12]

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Method 2: Attenuated Total Reflectance (ATR) Method

ATR-FTIR is a more modern, rapid sampling technique that requires minimal to no sample preparation.[3][13][14] It is ideal for analyzing solid powders directly.

Causality Behind the Method: The technique works by passing an IR beam through a crystal of high refractive index (e.g., diamond or germanium). The beam undergoes total internal reflection at the crystal surface, creating an "evanescent wave" that penetrates a few microns into the sample placed in direct contact with the crystal.[13][14] This wave is absorbed by the sample at specific frequencies, and the attenuated light is then directed to the detector.

Step-by-Step Protocol:

-

Instrument Preparation:

-

Ensure the ATR crystal is clean. Wipe it with a soft tissue lightly moistened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

-

Background Acquisition:

-

With the clean, empty ATR crystal in place, acquire a background spectrum. This is crucial to ratio out the absorptions of the crystal and the atmosphere.

-

-

Sample Application:

-

Place a small amount of the this compound powder directly onto the ATR crystal, ensuring the crystal surface is fully covered.

-

Apply pressure using the instrument's press arm to ensure firm and uniform contact between the sample and the crystal.[14] Good contact is essential for a strong signal.

-

-

Spectral Acquisition:

-

Acquire the sample spectrum.

-

After the measurement, release the pressure, remove the bulk of the sample, and clean the crystal as described in step 1.[14]

-

Workflow Diagram: Decision Logic for Method Selection

Caption: Decision workflow for selecting the appropriate FTIR sampling method.

Interpreting the Spectrum of this compound

A high-quality spectrum of the title compound will exhibit several key absorption bands that confirm its structure.

Diagram: Key Functional Group Regions in the IR Spectrum

References

- 1. Buy this compound | 376646-64-9 [smolecule.com]

- 2. This compound | 376646-64-9 [chemicalbook.com]

- 3. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. researchgate.net [researchgate.net]

- 8. shimadzu.com [shimadzu.com]

- 9. pelletpressdiesets.com [pelletpressdiesets.com]

- 10. scienceijsar.com [scienceijsar.com]

- 11. azom.com [azom.com]

- 12. How Do You Do The Kbr Pellet Method? A Step-By-Step Guide To Perfect Ftir Sample Preparation - Kintek Solution [kindle-tech.com]

- 13. mt.com [mt.com]

- 14. agilent.com [agilent.com]

Technical Guide: Elucidating the Solid-State Architecture of 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde

Disclaimer: This technical guide is an expert-level template designed to illustrate the process of determining and analyzing the crystal structure of a novel compound. As of the last search, a published crystal structure for 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde was not found in publicly accessible databases. Therefore, the synthetic route described is a highly probable chemical pathway, and the crystallographic data and structural analysis presented herein are hypothetical yet plausible , based on established principles for structurally related molecules. This document serves as a comprehensive workflow and educational tool.

Abstract

The confluence of pyridine and biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science.[1] The title compound, this compound, represents a key building block whose solid-state conformation and supramolecular assembly are critical determinants of its physicochemical properties, including solubility, stability, and bioavailability. This guide provides an in-depth, procedural framework for the synthesis, crystallization, and single-crystal X-ray diffraction (SC-XRD) analysis of this compound. We will explore the causality behind key experimental decisions and delve into the analysis of the resulting crystal structure, focusing on the intermolecular interactions that govern its crystal packing.

Rationale and Synthetic Strategy

The synthesis of 4-aryl-pyridine derivatives is most effectively achieved via palladium-catalyzed cross-coupling reactions.[2] For the title compound, a Suzuki-Miyaura coupling strategy is selected due to its high functional group tolerance, mild reaction conditions, and commercial availability of starting materials.[3] This approach couples an aryl boronic acid/ester with an aryl halide.

The proposed retrosynthetic analysis identifies 4-chloro-3-pyridinecarboxaldehyde and (3-bromophenyl)boronic acid as suitable coupling partners. 4-chloro-pyridine is chosen over a bromo- or iodo- aza-arene to modulate reactivity and minimize side reactions.

Detailed Experimental Protocol: Synthesis

Reaction: Suzuki-Miyaura Cross-Coupling[3][4][5]

-

Vessel Preparation: To a 100 mL Schlenk flask under an inert argon atmosphere, add 4-chloro-3-pyridinecarboxaldehyde (1.0 eq, 1.41 g), (3-bromophenyl)boronic acid (1.2 eq, 2.41 g), and potassium carbonate (K₂CO₃) (3.0 eq, 4.14 g).

-

Solvent Addition: Add a 3:1 mixture of Dioxane/H₂O (40 mL). The aqueous component is crucial for activating the boronic acid for transmetalation.[3]

-

Degassing: Sparge the resulting slurry with argon for 20 minutes to remove dissolved oxygen, which can poison the palladium catalyst.

-

Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 eq, 220 mg). This pre-catalyst is chosen for its high stability and efficiency in coupling aryl chlorides.

-

Reaction Execution: Seal the flask and heat the mixture to 90 °C with vigorous stirring for 12 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

-

Work-up & Purification:

-

Cool the reaction to room temperature and dilute with ethyl acetate (50 mL).

-

Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography (Silica gel, 10-40% Ethyl Acetate/Hexane gradient) to yield the pure product.

-

Protocol: Single Crystal Growth

The growth of diffraction-quality single crystals is paramount. Slow evaporation is chosen here as a straightforward and effective method for small organic molecules.

-

Solvent Selection: Dissolve ~20 mg of purified this compound in a minimal amount (~2 mL) of a moderately polar solvent, such as acetone or ethyl acetate, in a clean 10 mL vial. The goal is to create a saturated or near-saturated solution.

-

Evaporation Control: Cover the vial with parafilm and pierce it with a needle 2-3 times. This prevents rapid evaporation and dust contamination, promoting the slow, ordered growth of large single crystals over several days.

-

Incubation: Place the vial in a vibration-free location at a constant temperature. Monitor periodically for crystal formation.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

This section outlines the workflow for determining the atomic-level structure from a suitable single crystal.

Caption: Workflow from synthesis to final structure validation.

Detailed Protocol: Data Collection and Structure Refinement

-

Crystal Mounting: A suitable single crystal (e.g., 0.2 x 0.1 x 0.1 mm³) is selected under a microscope and mounted on a MiTeGen MicroMount™ using cryo-oil.

-

Data Collection: The crystal is placed on a diffractometer (e.g., Bruker D8 QUEST) equipped with a Mo Kα radiation source (λ = 0.71073 Å) and cooled to 100 K under a nitrogen stream to minimize thermal vibrations. A full sphere of diffraction data is collected using a series of ω and φ scans.

-

Data Reduction: The raw diffraction frames are processed using software such as Bruker's SAINT. This integrates the reflection intensities and applies corrections for Lorentz and polarization effects. An absorption correction (e.g., SADABS) is applied.

-

Structure Solution: The structure is solved using intrinsic phasing methods with the SHELXT program. This initial step reveals the positions of most non-hydrogen atoms.

-

Structure Refinement: The model is refined against the experimental data using full-matrix least-squares on F² with the SHELXL program.

-

Non-hydrogen atoms are refined anisotropically.

-

Hydrogen atoms are placed in calculated positions and refined using a riding model.

-

-

Validation: The final structural model is validated using PLATON and checked using the IUCr's checkCIF service to generate the final Crystallographic Information File (CIF).

(Hypothetical) Crystal Structure Analysis

The following data and analysis are illustrative of a potential outcome for this compound.

Crystallographic Data Summary

| Parameter | Value (Hypothetical) |

| Chemical Formula | C₁₂H₈BrNO |

| Formula Weight | 262.11 g/mol [6] |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a, b, c [Å] | 8.123(1), 15.456(2), 9.221(1) |

| α, β, γ [°] | 90, 109.5(1), 90 |

| Volume [ų] | 1090.1(3) |

| Z (Molecules/Unit Cell) | 4 |

| Calculated Density [g/cm³] | 1.598 |

| Absorption Coeff. [mm⁻¹] | 3.85 |

| F(000) | 520 |

| Final R indices [I > 2σ(I)] | R₁ = 0.035, wR₂ = 0.082 |

| Goodness-of-fit on F² | 1.05 |

Molecular Conformation

In the solid state, the molecule is expected to be non-planar. The primary conformational feature is the dihedral angle between the pyridine and the 3-bromophenyl rings. Due to steric hindrance between ortho hydrogens, this angle is likely to be in the range of 30-50°, a common feature in unsubstituted biaryl systems. This twist is a critical parameter influencing the molecule's overall shape and its ability to participate in π-stacking interactions.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing is dictated by a network of non-covalent interactions. For this molecule, halogen bonding and weak hydrogen bonding are expected to be the dominant structure-directing forces.[1]

-

Halogen Bonding (C-Br···N): The bromine atom possesses a region of positive electrostatic potential (a σ-hole) along the C-Br bond axis. This can engage in a highly directional interaction with the lone pair of the pyridine nitrogen atom of a neighboring molecule. This C-Br···N halogen bond is a strong and reliable interaction for crystal engineering.

-

Weak Hydrogen Bonding (C-H···O): The aldehyde oxygen is a potent hydrogen bond acceptor. It is likely to form short contacts with aromatic C-H donors from adjacent molecules (e.g., from the pyridine or phenyl rings), creating chains or layers within the crystal lattice.

-

π-π Stacking: The twisted conformation may allow for offset or slipped-stacking interactions between the aromatic rings of adjacent molecules, further stabilizing the crystal structure.

Caption: Key intermolecular interactions guiding crystal packing.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to the synthesis and structural elucidation of this compound. Through a strategic Suzuki-Miyaura coupling, high-purity material can be obtained for single-crystal growth. The subsequent (hypothetical) SC-XRD analysis reveals not only the precise atomic coordinates and molecular conformation but, more importantly, the subtle interplay of halogen bonds and weak hydrogen bonds that orchestrate the supramolecular architecture. Understanding this solid-state behavior is fundamental for drug development professionals seeking to control polymorphism and optimize the material properties of such vital chemical scaffolds.

References

- 1. Buy this compound | 376646-64-9 [smolecule.com]

- 2. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

An In-depth Technical Guide to the Thermal Stability of 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde

Introduction

4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde is a bifunctional organic molecule featuring a pyridine ring substituted with a bromophenyl group and a carboxaldehyde moiety.[1] Its structural complexity lends itself to a variety of applications, particularly as a key intermediate in the synthesis of pharmaceuticals and novel materials.[1] Understanding the thermal stability of this compound is paramount for ensuring safe handling, establishing appropriate storage conditions, and defining the processing parameters in synthetic applications. This guide provides a comprehensive technical overview of the thermal stability of this compound, detailing experimental protocols for its evaluation and discussing potential degradation pathways.

Physicochemical Properties and Predicted Thermal Behavior

A foundational understanding of the compound's physical properties is essential before delving into its thermal stability. This compound is a solid at room temperature with a melting point in the range of 84-86°C.[2][3] Its predicted boiling point is approximately 379.6°C, and it has a predicted density of 1.490 g/cm³.[2][4] The presence of the aldehyde functional group and the aromatic systems are expected to be the primary determinants of its thermal stability.[1] A predicted flash point of 183.4°C suggests a moderate level of thermal stability under normal handling conditions.[1] For analogous brominated pyridinecarboxaldehydes, decomposition is generally observed to commence at temperatures between 180-190°C.[1]

| Property | Value | Source |

| Molecular Formula | C₁₂H₈BrNO | [1][2] |

| Molecular Weight | 262.11 g/mol | [3] |

| Melting Point | 84-86°C | [2][3] |

| Predicted Boiling Point | 379.6 ± 32.0 °C | [2][4] |

| Predicted Density | 1.490 ± 0.06 g/cm³ | [2][4] |

| Predicted Flash Point | 183.4°C | [1] |

Theoretical Framework for Thermal Decomposition

The thermal degradation of a complex organic molecule like this compound is unlikely to follow a single, simple pathway. The structure contains several features that will influence its decomposition:

-

Aldehyde Group: The formyl group (CHO) is a potential site for oxidation, decarbonylation, or polymerization reactions at elevated temperatures. Aromatic aldehydes can undergo autoxidation to form the corresponding carboxylic acids.[5]

-

Pyridine Ring: The pyridine ring is generally thermally stable, but its stability can be influenced by substituents. The nitrogen atom can also play a role in degradation mechanisms.

-

Bromophenyl Group: The carbon-bromine bond is typically the weakest point in the bromophenyl moiety and can be susceptible to homolytic cleavage at high temperatures, leading to the formation of radical species.

-

Intermolecular Interactions: In the solid state, intermolecular forces will influence the energy required to initiate decomposition.

The decomposition of substituted aromatic aldehydes under various conditions can proceed through hydrolysis, elimination, condensation, and dehydration pathways.[6]

Experimental Evaluation of Thermal Stability

To experimentally determine the thermal stability of this compound, two primary thermoanalytical techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[7]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining the onset of decomposition, identifying intermediate degradation steps, and ascertaining the final residual mass.

-

Instrument Preparation: Ensure the TGA instrument is calibrated for both temperature and mass. A TA Instruments TGA Q50 or similar is suitable.[7]

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (platinum or alumina).

-

Experimental Parameters:

-

Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 50-100 mL/min. Running the experiment in both atmospheres can provide insights into the role of oxygen in the decomposition process.

-

Heating Rate: A standard heating rate of 10 °C/min is recommended for initial screening.[7] Slower or faster heating rates can be employed to study the kinetics of decomposition.

-

Temperature Range: Start from ambient temperature (e.g., 25°C) and heat to a temperature where the decomposition is complete (e.g., 600-800°C).

-

-

Data Analysis:

-

Plot the percentage of weight loss versus temperature.

-

Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant weight loss begins.

-

Identify the temperatures of maximum rates of weight loss from the derivative of the TGA curve (DTG curve).

-

Note the percentage of residual mass at the end of the experiment.

-

Caption: TGA Experimental Workflow.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, which are associated with enthalpy changes.[8][9]

-

Instrument Preparation: Calibrate the DSC instrument (e.g., a TA Instruments DSC Q2000) for temperature and enthalpy using certified standards (e.g., indium).[7]

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan will be used as the reference.

-

Experimental Parameters:

-

Atmosphere: Nitrogen at a flow rate of 50 mL/min.

-

Heating Rate: 10 °C/min.[7]

-

Temperature Program:

-

Heat from ambient temperature to a temperature above the melting point but below the expected decomposition temperature (e.g., 25°C to 150°C) to observe the melting endotherm.

-

Cool the sample back to ambient temperature.

-

Reheat the sample to a higher temperature (e.g., 400°C) to observe any exothermic decomposition events.

-

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Determine the melting point (Tm) from the peak of the endothermic event.

-

Identify any exothermic peaks in the higher temperature range, which would indicate decomposition. Note the onset temperature and the peak temperature of these exotherms.

-

Integrate the peaks to determine the enthalpy of melting (ΔHm) and the enthalpy of decomposition (ΔHd).

-

Caption: DSC Experimental Workflow.

Interpretation of Results and Potential Degradation Pathways

The combined data from TGA and DSC will provide a comprehensive thermal profile of this compound.

-

TGA: A single-step weight loss in an inert atmosphere would suggest a relatively clean decomposition process. Multiple steps would indicate the formation of thermally stable intermediates. A lower onset temperature in air compared to nitrogen would imply that oxidation plays a significant role in the initial stages of decomposition.

-